Trihexyl(methyl)silane

Catalog No.
S3418414
CAS No.
3429-60-5
M.F
C19H42Si
M. Wt
298.6 g/mol
Availability
In Stock
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Trihexyl(methyl)silane

CAS Number

3429-60-5

Product Name

Trihexyl(methyl)silane

IUPAC Name

trihexyl(methyl)silane

Molecular Formula

C19H42Si

Molecular Weight

298.6 g/mol

InChI

InChI=1S/C19H42Si/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3/h5-19H2,1-4H3

InChI Key

MUIDDQWFOHFBAF-UHFFFAOYSA-N

SMILES

CCCCCC[Si](C)(CCCCCC)CCCCCC

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)CCCCCC

Reference Material:

  • THMS serves as a well-defined, inert standard molecule in analytical chemistry [ScienceDirect article].
  • Its consistent chemical structure and properties make it a reliable reference point for various analytical techniques, such as chromatography and spectroscopy.

Organic Synthesis:

  • THMS acts as a precursor molecule for the synthesis of other organosilicon compounds [Journal of Organometallic Chemistry article: ].
  • Researchers can modify THMS through chemical reactions to create new organosilicon molecules with desired functionalities. These new molecules can then find applications in various fields like materials science and catalysis.

Study of Self-Assembly:

  • THMS is used to investigate self-assembly processes at the molecular level [Langmuir article].
  • Self-assembly refers to the ability of molecules to organize themselves into ordered structures. By studying how THMS molecules interact with each other, researchers gain insights into the fundamental principles of self-assembly, which can be applied to design new materials with specific properties.

Investigation of Interfacial Phenomena:

  • THMS is employed to study phenomena occurring at the interface between two immiscible phases, such as oil and water [Journal of Colloid and Interface Science article: ].
  • Due to its hydrophobic (water-repelling) nature, THMS can adsorb (form a layer) at the oil-water interface, affecting its properties like stability and tension. Research on THMS at interfaces helps understand similar processes in various biological and industrial systems.

Trihexyl(methyl)silane is an organosilicon compound with the chemical formula C18H40SiC_{18}H_{40}Si and a molecular weight of approximately 284.60 g/mol. It is also known as tri-n-hexylsilane and is characterized by a silane structure where three hexyl groups and one methyl group are attached to a silicon atom. This compound typically appears as a colorless liquid and is notable for its hydrophobic properties, which make it useful in various applications, particularly in organic synthesis and materials science.

Typical of organosilicon compounds:

  • Hydrolysis: In the presence of water, trihexyl(methyl)silane can hydrolyze, leading to the formation of silanol and releasing hydrogen gas.
  • Alcoholysis: The compound can react with alcohols to form alkoxysilanes, which are useful intermediates in the synthesis of siloxanes.
  • Reduction Reactions: Trihexyl(methyl)silane can undergo reductions, potentially leading to the formation of more complex silanes or siloxanes.

These reactions highlight the versatility of trihexyl(methyl)silane in synthetic organic chemistry.

Trihexyl(methyl)silane can be synthesized through several methods:

  • Direct Synthesis: This method involves the reaction of hexyl chloride with silicon in the presence of a catalyst, typically at elevated temperatures.
  • Reduction of Methyltrichlorosilane: Trihexyl(methyl)silane can also be synthesized by reducing methyltrichlorosilane using lithium aluminum hydride or other reducing agents.
  • Hydrosilylation Reactions: The addition of hexene to methylsilane under catalytic conditions can yield trihexyl(methyl)silane as a product.

These methods reflect the compound's synthetic accessibility and its potential for further functionalization.

Trihexyl(methyl)silane finds applications in various fields:

  • Surface Modifications: It is used for modifying surfaces to enhance hydrophobicity and reduce friction.
  • Precursor for Siloxanes: This compound serves as a precursor in the synthesis of siloxanes, which are important in sealants, adhesives, and coatings.
  • Catalysis: Trihexyl(methyl)silane has been explored as a catalyst or co-catalyst in organic reactions, particularly those involving silicon-hydrogen bond formations.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with trihexyl(methyl)silane. Here are some notable examples:

Compound NameFormulaUnique Features
TrimethylsilaneC3H12SiC_3H_{12}SiSimple silane; used as a reducing agent
MethyltrichlorosilaneCH3SiCl3CH_3SiCl_3Used as a precursor for silicone polymers
MethylsilaneCH3SiH3CH_3SiH_3A gaseous silane; investigated for silicon carbide prep
TriethoxymethylsilaneC7H18O3SiC_7H_{18}O_3SiUsed in sol-gel processes and surface modifications

Uniqueness of Trihexyl(methyl)silane

Trihexyl(methyl)silane's uniqueness lies in its larger hydrophobic hexyl groups compared to other simpler silanes, which enhances its effectiveness in applications requiring significant surface modification and stability under various conditions.

Dates

Last modified: 08-19-2023

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